molecular formula C8H18N2O3S B2506527 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide CAS No. 1281089-00-6

2-ethyl-N,N-dimethylmorpholine-4-sulfonamide

Cat. No.: B2506527
CAS No.: 1281089-00-6
M. Wt: 222.3
InChI Key: YVFXOSQSQHCMKO-UHFFFAOYSA-N
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Description

2-ethyl-N,N-dimethylmorpholine-4-sulfonamide is a useful research compound. Its molecular formula is C8H18N2O3S and its molecular weight is 222.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

2-ethyl-N,N-dimethylmorpholine-4-sulfonamide, as part of sulfonamide compounds, has been extensively studied for its inhibitory properties against carbonic anhydrase (CA) enzymes. These enzymes are pivotal in physiological processes such as the regulation of pH and ion transport in various tissues. Research has demonstrated that certain sulfonamides, including morpholine derivatives, exhibit potent inhibitory effects against various CA isozymes, making them potential therapeutic agents for conditions like glaucoma, where reducing intraocular pressure is crucial (Mincione et al., 2005).

Enzyme Kinetic Mechanism and Computational Studies

Sulfonamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE). These studies are crucial for developing therapeutic agents against neurodegenerative diseases like Alzheimer's. The enzyme kinetics and computational studies help in understanding the mechanism of inhibition and the potential of these compounds as AChE inhibitors, offering insights into their therapeutic application (Abbasi et al., 2018).

Synthesis and Characterization of Novel Compounds

Research into this compound also involves the synthesis and characterization of related sulfonamide compounds. These activities are fundamental in the development of new materials with potential applications in medicine and industry. For instance, studies have focused on synthesizing sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for applications in proton exchange membranes, highlighting the versatility and utility of sulfonamide derivatives in various scientific and industrial applications (Zhang et al., 2010).

Properties

IUPAC Name

2-ethyl-N,N-dimethylmorpholine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-4-8-7-10(5-6-13-8)14(11,12)9(2)3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFXOSQSQHCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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